molecular formula C14H19ClO4 B14395314 1-(4-Chlorophenoxy)-3-[(oxan-2-yl)oxy]propan-2-ol CAS No. 89387-38-2

1-(4-Chlorophenoxy)-3-[(oxan-2-yl)oxy]propan-2-ol

Cat. No.: B14395314
CAS No.: 89387-38-2
M. Wt: 286.75 g/mol
InChI Key: HBAOCVUPCWIBGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenoxy)-3-[(oxan-2-yl)oxy]propan-2-ol is a chemical compound that belongs to the class of secondary alcohols It features a chlorophenoxy group and an oxan-2-yl-oxy group attached to a propan-2-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenoxy)-3-[(oxan-2-yl)oxy]propan-2-ol typically involves the reaction of 4-chlorophenol with epichlorohydrin to form an intermediate, which is then reacted with oxane-2-ol under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are typically carried out in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenoxy)-3-[(oxan-2-yl)oxy]propan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-(4-Chlorophenoxy)-3-[(oxan-2-yl)oxy]propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenoxy)-3-[(oxan-2-yl)oxy]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenoxy)-2-propanol: Similar structure but lacks the oxan-2-yl-oxy group.

    1-(4-Bromophenoxy)-3-[(oxan-2-yl)oxy]propan-2-ol: Similar structure with a bromine atom instead of chlorine.

    1-(4-Methoxyphenoxy)-3-[(oxan-2-yl)oxy]propan-2-ol: Similar structure with a methoxy group instead of chlorine.

Uniqueness

1-(4-Chlorophenoxy)-3-[(oxan-2-yl)oxy]propan-2-ol is unique due to the presence of both the chlorophenoxy and oxan-2-yl-oxy groups, which confer distinct chemical and biological properties

Properties

CAS No.

89387-38-2

Molecular Formula

C14H19ClO4

Molecular Weight

286.75 g/mol

IUPAC Name

1-(4-chlorophenoxy)-3-(oxan-2-yloxy)propan-2-ol

InChI

InChI=1S/C14H19ClO4/c15-11-4-6-13(7-5-11)18-9-12(16)10-19-14-3-1-2-8-17-14/h4-7,12,14,16H,1-3,8-10H2

InChI Key

HBAOCVUPCWIBGM-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCC(COC2=CC=C(C=C2)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.